3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide 3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18262422
InChI: InChI=1S/C7H11IN4O/c1-10-6(7(9)13)4-12-3-5(8)2-11-12/h2-3,6,10H,4H2,1H3,(H2,9,13)
SMILES:
Molecular Formula: C7H11IN4O
Molecular Weight: 294.09 g/mol

3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide

CAS No.:

Cat. No.: VC18262422

Molecular Formula: C7H11IN4O

Molecular Weight: 294.09 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Iodo-1h-pyrazol-1-yl)-2-(methylamino)propanamide -

Specification

Molecular Formula C7H11IN4O
Molecular Weight 294.09 g/mol
IUPAC Name 3-(4-iodopyrazol-1-yl)-2-(methylamino)propanamide
Standard InChI InChI=1S/C7H11IN4O/c1-10-6(7(9)13)4-12-3-5(8)2-11-12/h2-3,6,10H,4H2,1H3,(H2,9,13)
Standard InChI Key WLOYLVVMXZOHRA-UHFFFAOYSA-N
Canonical SMILES CNC(CN1C=C(C=N1)I)C(=O)N

Introduction

3-(4-Iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and material science due to its unique molecular structure and potential biological activities. This compound features a pyrazole ring substituted with an iodine atom and an amide functional group, which are key components contributing to its bioactive properties.

Molecular Formula and Weight

  • Molecular Formula: C7H11IN4O

  • Molecular Weight: Approximately 294.09 g/mol .

CAS Number

  • The CAS number for this compound is 1342678-98-1 .

Structural Features

The compound includes a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The iodine substitution on the pyrazole ring and the presence of a methylamino group attached to a propanamide backbone are significant structural features that contribute to its potential biological activities.

Synthesis and Chemical Reactivity

The synthesis of 3-(4-Iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide typically involves multiple steps, which may include the formation of the pyrazole ring, iodination, and the introduction of the methylamino and amide functionalities. The chemical reactivity of this compound can be explored through various pathways, including reactions that modify the iodine or amide groups, which could lead to derivatives with enhanced properties.

Biological Activities and Applications

Research indicates that 3-(4-Iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry. Its unique structural features may confer specific interactions with biological targets, which could be beneficial in developing new therapeutic agents.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(4-Iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide, including:

Compound NameMolecular FormulaUnique Features
2-Amino-3-(4-Iodo-1H-pyrazol-1-yl)propanamideC6H9IN4OLacks a methyl group on the nitrogen; potential for different biological activity .
Methyl 3-(4-Iodo-1H-pyrazol-1-yl)propanoateC8H11IN2O3Ester instead of amide; may exhibit different solubility and reactivity.
4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-amineNot specifiedContains a pyrimidine ring; may have distinct pharmacological properties.

Research Findings and Future Directions

Interaction studies are crucial for understanding how 3-(4-Iodo-1H-pyrazol-1-yl)-2-(methylamino)propanamide interacts with biological targets. These studies will provide insights into its mechanism of action and therapeutic potential. Further research may focus on modifying the compound to enhance its biological activities or improve its pharmacokinetic profile.

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